![molecular formula C10H16O B12553475 Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- CAS No. 160398-44-7](/img/structure/B12553475.png)
Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[221]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- is a bicyclic organic compound with a unique structure It is characterized by a bicyclo[221]heptane framework, which includes a hydroxyl group at the first carbon, two methyl groups at the third carbon, and a methylene group at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- typically involves the following steps:
Cycloaddition Reactions: The initial step often involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions followed by purification processes such as distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the methylene group or other functional groups.
Substitution: Various substitution reactions can occur at the hydroxyl group or the methylene group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alkanes, alcohols
Substitution Products: Halogenated compounds, amines
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-: Similar bicyclic structure with different functional groups.
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: Similar framework with variations in the position of functional groups.
Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-: Another bicyclic compound with different substituents.
Uniqueness
Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
160398-44-7 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1R,4R)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-ol |
InChI |
InChI=1S/C10H16O/c1-7-9(2,3)8-4-5-10(7,11)6-8/h8,11H,1,4-6H2,2-3H3/t8-,10-/m1/s1 |
Clave InChI |
ZAUNQZIVNOHREO-PSASIEDQSA-N |
SMILES isomérico |
CC1([C@@H]2CC[C@@](C2)(C1=C)O)C |
SMILES canónico |
CC1(C2CCC(C2)(C1=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


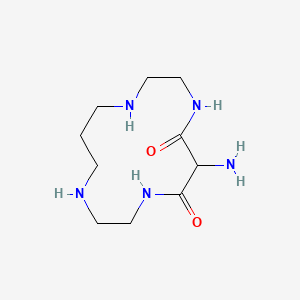
![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
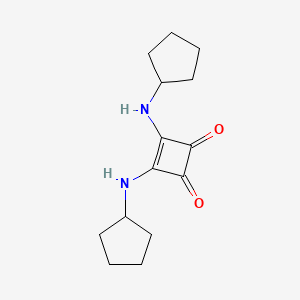
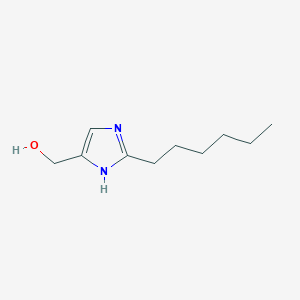
![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
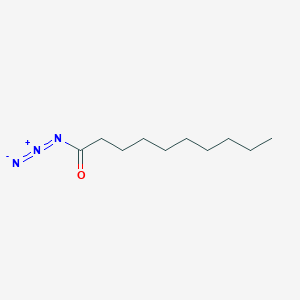
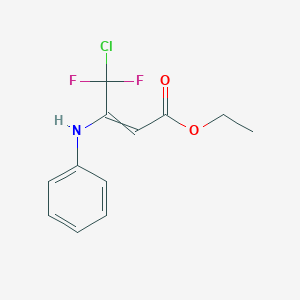

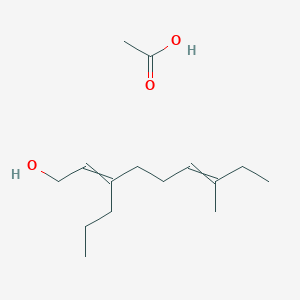
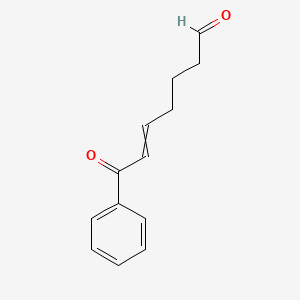
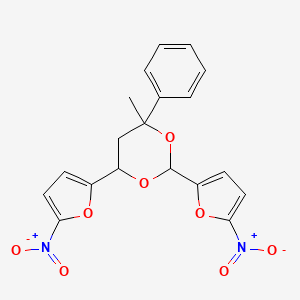

![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)

